1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)-
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Overview
Description
1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester bonds. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester
- 1,2,4-Piperazinetricarboxylic acid, 6-hydroxy-, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester .
Uniqueness
1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high specificity and efficiency .
Properties
Molecular Formula |
C18H23N2O6- |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1/t14-/m0/s1 |
InChI Key |
SREPAMKILVVDSP-AWEZNQCLSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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